1-(6-Ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-prop-2-enyloxy phenyl)-3-pyrrolin-2-one 1-(6-Ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-prop-2-enyloxy phenyl)-3-pyrrolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16305773
InChI: InChI=1S/C27H22N2O5S/c1-3-12-33-18-8-5-7-17(15-18)23-22(24(30)20-9-6-13-34-20)25(31)26(32)29(23)27-28-19-11-10-16(4-2)14-21(19)35-27/h3,5-11,13-15,23,31H,1,4,12H2,2H3
SMILES:
Molecular Formula: C27H22N2O5S
Molecular Weight: 486.5 g/mol

1-(6-Ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-prop-2-enyloxy phenyl)-3-pyrrolin-2-one

CAS No.:

Cat. No.: VC16305773

Molecular Formula: C27H22N2O5S

Molecular Weight: 486.5 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-prop-2-enyloxy phenyl)-3-pyrrolin-2-one -

Specification

Molecular Formula C27H22N2O5S
Molecular Weight 486.5 g/mol
IUPAC Name 1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C27H22N2O5S/c1-3-12-33-18-8-5-7-17(15-18)23-22(24(30)20-9-6-13-34-20)25(31)26(32)29(23)27-28-19-11-10-16(4-2)14-21(19)35-27/h3,5-11,13-15,23,31H,1,4,12H2,2H3
Standard InChI Key ILYSRJBLCJGTFH-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)OCC=C

Introduction

Chemical Formula and Molecular Weight

  • Chemical Formula: C28_{28}H24_{24}N2_{2}O5_{5}S

  • Molecular Weight: Approximately 512 g/mol

Functional Groups

  • Benzothiazole: Known for its biological activity, including antimicrobial and anti-inflammatory properties.

  • Furan: Often found in natural products and used in pharmaceutical synthesis due to its stability and reactivity.

  • Propenyl Ether: Contributes to the compound's lipophilicity and potential bioavailability.

Synthesis Approach

The synthesis of such a compound would likely involve multiple steps, including:

  • Formation of the Benzothiazole Core: This could involve the reaction of an ethyl-substituted aniline with a sulfur source.

  • Introduction of the Furan Moiety: Typically achieved through a carbonylation reaction.

  • Attachment of the Propenyl Ether Group: Might involve a Williamson ether synthesis.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): 1{}^{1}H and 13{}^{13}C NMR for structural confirmation.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): For identifying functional groups.

Potential Biological Targets

  • Enzyme Inhibition: Compounds with similar structures have shown activity against enzymes like 5-lipoxygenase.

  • Antimicrobial Activity: The benzothiazole ring is known for its antimicrobial properties.

Data Tables

Given the lack of specific data on this compound, the following table provides a general overview of the types of data that might be relevant for similar compounds:

PropertyDescription
Chemical FormulaC28_{28}H24_{24}N2_{2}O5_{5}S
Molecular WeightApproximately 512 g/mol
Boiling PointPredicted to be high
DensityAround 1.2-1.3 g/cm3^3
Synthesis StepsMulti-step involving benzothiazole formation, furan introduction, and etherification
Characterization TechniquesNMR, MS, IR

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